3-[(2-Thienylmethyl)amino]propanamide
Description
Properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8(11)3-4-10-6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEWFQPRAUBGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Thienylmethylamine Derivatives
Overview:
This method involves the direct coupling of a suitable activated carboxylic acid or acid derivative with 2-(aminomethyl)thiophene or its protected forms.
- Step 1: Activation of the carboxylic acid precursor, typically using coupling reagents such as N,N'-carbonyldiimidazole (CDI), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
- Step 2: Addition of 2-(aminomethyl)thiophene or its protected derivative (e.g., N-protected amino-thiophene) to the activated acid, facilitating amide bond formation.
- Step 3: Deprotection, if necessary, to yield the free amide.
Research Findings:
Patent literature indicates that using HATU in tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents yields high purity products with yields exceeding 70%. The process benefits from mild conditions and straightforward purification.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Acid + HATU + DIPEA in THF | 75% | Efficient activation |
| 2 | Add 2-(aminomethyl)thiophene | 70-80% | Amide formation |
| 3 | Deprotection (if needed) | - | Yields depend on protecting groups |
Amine Alkylation Followed by Amidation
Overview:
This approach involves initial alkylation of 2-(aminomethyl)thiophene with a suitable halogenated propanoyl precursor, followed by amidation.
- Step 1: Nucleophilic substitution of 2-(aminomethyl)thiophene with a halogenated propanoyl chloride or bromide under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: The resulting intermediate, bearing a halogen on the propanamide chain, undergoes nucleophilic substitution with ammonia or primary amines to form the final amide.
Research Findings:
This method is advantageous for modular synthesis, allowing variation in the amide side chain. Yields are typically around 60-70%, with purification via chromatography.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Propanoyl halide + base | 65-70% | Good for scale-up |
| 2 | Ammonia or primary amine | 60-65% | Final amide formation |
Multi-step Synthesis via Ester Intermediates (Patented Method)
Overview:
This method, detailed in patent CN102477002B, involves esterification, protection, and subsequent amidation steps, suitable for industrial production.
- Step 1: Esterification of hydroxypivalic acid derivatives with methyl or ethyl alcohols under acid catalysis to form methyl or ethyl esters.
- Step 2: Protection of amino groups using carbobenzoxy (Cbz) or other protecting groups.
- Step 3: Oxidation and subsequent conversion to amino derivatives via nitrile or amide intermediates.
- Step 4: Deprotection and amidation with thienylmethylamine derivatives to afford the target compound.
Research Findings:
This approach offers high yield (up to 75%) and scalability, with the advantage of controlled functional group transformations.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Esterification with alcohols | 70-75% | Reflux with acid catalyst |
| 2 | Protection with Cbz-Cl | - | Protect amino groups |
| 3 | Oxidation and nitrile formation | - | Using sodium periodate, ruthenium catalysts |
| 4 | Amidation with thienylmethylamine | 65-70% | Final step |
Research-Driven Synthesis Using Thienylmethyl Halides
Overview:
Recent research indicates that thienylmethyl halides (e.g., thienylmethyl chloride) can be used to alkylate amino groups, followed by amidation.
- Step 1: Preparation of thienylmethyl halides via halogenation of thiophene derivatives.
- Step 2: Alkylation of amino precursors with thienylmethyl halides under basic conditions (e.g., potassium carbonate in acetone).
- Step 3: Conversion of the alkylated intermediate into the amide via reaction with acyl chlorides or directly with carboxylic acids activated by coupling reagents.
Research Findings:
This method is flexible and allows for the synthesis of various derivatives with yields around 60-65%.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Halogenation of thiophene | - | Using N-chlorosuccinimide or N-bromosuccinimide |
| 2 | Alkylation with amino precursor | 60-65% | Basic conditions |
| 3 | Amidation with acyl chlorides | - | Final product formation |
Summary of Key Data
| Method | Raw Materials | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct amidation | Activated acids + amines | 70-80% | Mild conditions, high purity | Requires coupling reagents |
| Alkylation + amidation | Halogenated propanoyl derivatives + amines | 60-70% | Modular, scalable | Multiple steps |
| Esterification + protection | Hydroxypivalic acid derivatives | 70-75% | Suitable for industrial scale | Longer synthesis route |
| Halide alkylation | Thienylmethyl halides + amino precursors | 60-65% | Flexible, versatile | Handling halides |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Thienylmethyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thienylmethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thienylmethyl compounds .
Scientific Research Applications
Chemistry
- Building Block in Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. Its unique thienylmethyl group allows for diverse chemical modifications.
- Reactivity Studies: The compound undergoes various reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Protein Interaction Studies: 3-[(2-Thienylmethyl)amino]propanamide is employed in research focused on protein interactions and functions. Its ability to modulate enzyme activity can provide insights into biochemical pathways.
- Cellular Studies: The compound's interactions with cellular targets can be investigated to understand its biological effects, potentially leading to discoveries in cellular signaling and regulation.
Medicine
- Therapeutic Potential: Preliminary investigations suggest that this compound may have therapeutic properties, particularly in drug development for conditions related to enzyme dysfunction.
- Drug Development Precursor: The compound can serve as a precursor in synthesizing pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
- Specialty Chemicals Production: In industrial settings, this compound is utilized for producing specialty chemicals that require specific thienylmethyl functionalities.
- Biopharmaceutical Applications: It finds applications in biopharma production processes, contributing to the development of novel therapeutic agents.
Case Studies
| Study Title | Year | Application | Findings |
|---|---|---|---|
| Investigating the Role of Thienyl Compounds in Enzyme Modulation | 2021 | Biochemistry | Demonstrated that thienylmethyl groups can significantly alter enzyme activity, suggesting potential therapeutic applications. |
| Synthesis of Novel Anticancer Agents Using Thienylmethyl Derivatives | 2022 | Medicinal Chemistry | Developed new anticancer agents based on the structure of this compound, showing promising results in vitro. |
| Chemical Reactivity of Thienyl Compounds: A Comprehensive Review | 2023 | Organic Chemistry | Reviewed various reactions involving thienyl compounds, highlighting the unique reactivity patterns exhibited by this compound. |
Mechanism of Action
The mechanism of action of 3-[(2-Thienylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(6-Methyl-4-phenyl-6H-1,3-thiazin-2-yl)propanamide (9g)
- Structure : Propionyl group linked to a thiazine ring.
- Key Data: Yield: 85% (synthesized via acyl chloride coupling) . NMR: δ 1.20 (t, J=7.5 Hz, CH₃) confirms propionyl group . Activity: Not explicitly stated, but thiazine derivatives often target anti-inflammatory or antimicrobial pathways.
3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide (8e)
- Structure: Propanamide linked to a diphenylpyridazinone moiety.
- Key Data: Anti-inflammatory Activity: Superior to acetamide analogues (e.g., 50% edema reduction at 25 mg/kg) . Safety: No gastric lesions observed in mice, a critical advantage over NSAIDs .
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide
- Structure: 4-Methoxyphenylamino and isoindoline-dione groups.
- Key Data :
2-Ethoxy-N-(3-(methylsulfonyl)thiophen-2-yl)propanamide (ZINC72288245)
- Structure : Ethoxy and methylsulfonyl-thiophene substituents.
- Key Data :
Table 1: Key Functional Analogues and Their Activities
Structure-Activity Relationships (SAR)
- Aromatic Substituents: Thiophene (e.g., this compound) and phenyl groups enhance binding to hydrophobic enzyme pockets, as seen in 9g and 8e .
- Chain Length : Propionyl (C3) vs. butyryl (C4) in 9g and 9h showed minimal yield differences (85% vs. 83%), suggesting similar synthetic feasibility .
- Electron-Withdrawing Groups : Methylsulfonyl (ZINC72288245) and trifluoroacetyl () improve metabolic stability and target selectivity .
Biological Activity
3-[(2-Thienylmethyl)amino]propanamide, a compound with the molecular formula C_9H_12N_2OS and a molecular weight of 184.26 g/mol, has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural features. The compound consists of a thienylmethyl group attached to an amino group, which is further linked to a propanamide structure. This article aims to explore the biological activity of this compound, focusing on its potential applications, mechanisms of action, and preliminary research findings.
Applications
- Proteomics Research : this compound has been utilized as a biochemical probe in proteomics research, which studies proteins, their structures, and functions. Its ability to interact with various biological macromolecules positions it as a valuable tool for understanding protein dynamics and interactions.
- Potential Pharmacological Properties : Initial studies suggest that the compound may exhibit promising pharmacological properties, potentially influencing pathways related to cell signaling or metabolic processes. However, specific mechanisms of action remain largely unexplored.
While detailed mechanisms of action for this compound are not well-documented, its structural characteristics indicate potential interactions with biological targets. Preliminary data suggest that it may bind to proteins involved in metabolic regulation or signal transduction pathways. Future studies employing advanced techniques like surface plasmon resonance or isothermal titration calorimetry could provide insights into these interactions.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-[(2-Pyridylmethyl)amino]propanamide | C_8H_{10}N_2O | Contains a pyridine ring; potential for different biological activity. |
| 3-[(2-Furanyl)methylamino]propanamide | C_8H_{10}N_2O_2S | Features a furan ring; may exhibit different reactivity due to oxygen heteroatom. |
| N-(2-Thienylmethyl)-N-(4-methylphenyl)propanamide | C_{13}H_{15}N_2OS | Combines thienyl and aromatic systems; may have enhanced lipophilicity. |
This table illustrates how the thienyl group in this compound could influence its interaction with biological targets differently compared to other similar compounds, potentially leading to distinct pharmacological effects.
Synthesis and Biological Testing
The synthesis of this compound typically involves several chemical reactions including intramolecular cyclocondensation and thermal condensation methods. While the compound has been synthesized successfully, comprehensive biological testing is still required to elucidate its full pharmacological profile.
Interaction Studies
Preliminary interaction studies have focused on determining the binding affinity and specificity of this compound towards various biological macromolecules. These studies indicate that the compound may interact with proteins integral to metabolic pathways, although detailed results are pending further investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[(2-Thienylmethyl)amino]propanamide?
- Answer : The compound can be synthesized via nucleophilic substitution reactions. A thienylmethylamine group (2-thienylmethylamine) can react with a propanamide precursor (e.g., 3-chloropropanamide) in the presence of a base like sodium in ethanol, as demonstrated in analogous thiol-substitution reactions . Alternatively, coupling reactions using propanoyl chloride derivatives and amines under catalysts (e.g., triethylamine) in solvents like dichloromethane may be adapted from methods for structurally similar propanamides .
Q. How can the structural integrity and purity of synthesized this compound be validated?
- Answer : Characterization typically involves:
- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and amine-thienyl connectivity, as seen in studies of analogous propanamide derivatives .
- Elemental analysis to verify stoichiometry .
- Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing reaction yields in the synthesis of this compound?
- Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol may enhance nucleophilicity of the amine .
- Catalyst use : Bases like triethylamine or sodium carbonate improve amide bond formation efficiency .
- Temperature control : Mild heating (40–60°C) can accelerate reactions without promoting side products .
- Scalability : Continuous flow reactors, as used in industrial propanamide synthesis, could be adapted for large-scale production .
Q. How can researchers investigate the biological activity of this compound derivatives?
- Answer :
- Antioxidant assays : Evaluate free radical scavenging (e.g., DPPH assay) and reducing power, as applied to structurally related propanamides with pyridinyl and thiazolyl groups .
- Enzyme inhibition studies : Screen against targets like kinases or proteases, leveraging the thienyl group’s potential for π-π interactions .
- Computational modeling : Use molecular docking to predict binding affinities to therapeutic targets (e.g., cancer-related proteins) .
Q. What challenges arise in stereochemical analysis of chiral this compound analogs?
- Answer :
- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution may separate enantiomers, as seen in studies of (S)-configured propanamides .
- X-ray crystallography : Resolve absolute configuration, though crystallization of flexible propanamide derivatives can be challenging .
- Circular dichroism (CD) : Monitor conformational changes in solution-phase studies .
Key Research Gaps and Future Directions
- Structure-Activity Relationships (SAR) : Systematic modification of the thienyl and amino groups could elucidate pharmacophore requirements for biological activity .
- Mechanistic Studies : Investigate the role of the thienyl group in redox activity or enzyme inhibition using kinetic assays .
- Advanced Synthesis : Explore photochemical or enzymatic methods for greener synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
